Sodium sulfide

Catalog No.
S585770
CAS No.
1313-82-2
M.F
HNa2S+
M. Wt
79.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium sulfide

CAS Number

1313-82-2

Product Name

Sodium sulfide

IUPAC Name

disodium;sulfanide

Molecular Formula

HNa2S+

Molecular Weight

79.06 g/mol

InChI

InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1

InChI Key

VDQVEACBQKUUSU-UHFFFAOYSA-M

SMILES

[Na+].[Na+].[SH-]

Solubility

Slightly soluble in alcohol; insoluble in ether.
Solubility in water (g/100 g water): 8.1 (-9.0 °C); 12.4 (0 °C); 18.6 (20 °C); 29.0 (40 °C); 35.7 (48 °C); 39.0 (50 °C).

Synonyms

Actisoufre, Na2S, natrum sulphuratum, sodium monosulfide, sodium monosulfide nonahydrate, sodium monosulphide, sodium monosulphide nonahydrate, sodium sulfide, sodium sulfide anhydrous, sodium sulfide nonahydrate, sodium sulphide anhydrous

Canonical SMILES

[Na+].[Na+].[SH-]

Hydrogen Sulfide Donor:

Sodium sulfide readily releases hydrogen sulfide (H2S) when in contact with water or moisture. H2S is a naturally occurring gas molecule with potential therapeutic effects due to its:

  • Anti-inflammatory properties: Studies suggest H2S may help reduce inflammation in various conditions, including cardiovascular diseases and lung injury [].
  • Antioxidant activity: H2S derived from sodium sulfide has been shown to activate antioxidant pathways, potentially protecting cells from damage [].

However, further research is needed to fully understand the clinical efficacy and safety of H2S-based therapies due to potential toxicity concerns [].

Radiosensitizer in Cancer Treatment:

Recent studies have explored the potential of sodium sulfide as a radiosensitizer in cancer treatment. It has been shown to:

  • Selectively target cancer cells: Sodium sulfide may selectively induce DNA damage and mitochondrial dysfunction in cancer cells, making them more susceptible to radiation therapy [].
  • Enhance the effectiveness of radiation: Combining sodium sulfide with radiation therapy has shown promising results in killing glioblastoma cells, an aggressive form of brain cancer [].

These findings warrant further investigation to determine the effectiveness and safety of sodium sulfide as a radiosensitizer in clinical settings.

Other Research Applications:

Beyond the areas mentioned above, sodium sulfide is also used in various research applications, including:

  • Studying cellular processes: Researchers utilize it to investigate the role of H2S in cellular signaling and various physiological functions [].
  • Developing new materials: Sodium sulfide is sometimes used as a precursor in the synthesis of other materials with specific properties [].

Sodium sulfide is an inorganic compound with the chemical formula Na₂S. It appears as a white to yellowish solid and is highly soluble in water, where it dissociates into sodium ions and sulfide ions. Sodium sulfide is characterized by its strong alkaline properties, typically exhibiting a pH of around 10.4 in aqueous solutions. It adopts an antifluorite crystal structure, where sodium ions occupy positions typically held by fluoride ions, and sulfide ions occupy positions for calcium ions .

Sodium sulfide is a hazardous compound requiring proper handling and safety precautions. Here are some key safety concerns:

  • Toxicity: Sodium sulfide is toxic upon ingestion, inhalation, or skin contact. It can cause irritation and damage to the eyes, skin, and respiratory system. Hydrogen sulfide gas released from sodium sulfide can be fatal at high concentrations.
  • Flammability: Sodium sulfide can ignite spontaneously upon contact with moist air or water []. It can also react violently with some oxidizers.
  • Reactivity: Sodium sulfide reacts readily with acids, releasing toxic hydrogen sulfide gas.

  • Hydrolysis: When dissolved in water, sodium sulfide hydrolyzes to form sodium hydroxide and hydrogen sulfide:
    Na2S+2H2O2NaOH+H2S\text{Na}_2\text{S}+2\text{H}_2\text{O}\rightarrow 2\text{NaOH}+\text{H}_2\text{S}
  • Oxidation: Sodium sulfide can be oxidized in the presence of oxygen to yield sodium carbonate and sulfur dioxide:
    2Na2S+3O2+2CO22Na2CO3+2SO22\text{Na}_2\text{S}+3\text{O}_2+2\text{CO}_2\rightarrow 2\text{Na}_2\text{CO}_3+2\text{SO}_2
  • Formation of Polysulfides: Reacting sodium sulfide with elemental sulfur can produce polysulfides:
    2Na2S+S82Na2S52\text{Na}_2\text{S}+\text{S}_8\rightarrow 2\text{Na}_2\text{S}_5
  • Reaction with Acids: In a double displacement reaction with hydrochloric acid, sodium sulfide produces hydrogen sulfide gas:
    Na2S+2HCl2NaCl+H2S\text{Na}_2\text{S}+2\text{HCl}\rightarrow 2\text{NaCl}+\text{H}_2\text{S}

Sodium sulfide exhibits significant biological activity. It releases hydrogen sulfide upon contact with moist air, which acts as an endogenous signaling molecule with various physiological effects. Research indicates that hydrogen sulfide has anti-inflammatory and cytoprotective properties, particularly in models of cardiac ischemia and lung injury . Additionally, sodium sulfide has been studied for its potential therapeutic roles in oxidative stress conditions, although further research is needed to fully understand its mechanisms of action .

Sodium sulfide can be synthesized through several methods:

  • Carbothermic Reduction: This industrial method involves reducing sodium sulfate with carbon:
    Na2SO4+2CNa2S+2CO2\text{Na}_2\text{SO}_4+2\text{C}\rightarrow \text{Na}_2\text{S}+2\text{CO}_2
  • Laboratory Synthesis: Sodium sulfide can also be produced by reacting sodium metal with sulfur:
    2Na+SNa2S2\text{Na}+\text{S}\rightarrow \text{Na}_2\text{S}
  • Reduction Methods: In laboratory settings, it can be synthesized using sodium and sulfur in dry tetrahydrofuran (THF) with naphthalene as a catalyst .

Sodium sulfide has diverse applications across several industries:

  • Pulp and Paper Industry: Used in the kraft process for wood pulping.
  • Water Treatment: Acts as a reducing agent to remove heavy metals from wastewater.
  • Textile Industry: Utilized in dyeing processes.
  • Chemical Manufacturing: Employed in the production of rubber chemicals, sulfur dyes, and oil recovery processes .

Studies on the interactions of sodium sulfide focus on its biochemical effects, particularly regarding its role as a hydrogen sulfide donor. Its interactions have been explored in various biological models to assess its anti-inflammatory effects and potential protective roles against cellular damage due to oxidative stress . The compound's interactions with other biological molecules are still under investigation to clarify its therapeutic potential.

Several compounds share similarities with sodium sulfide, particularly within the category of alkali metal sulfides. Below is a comparison highlighting their uniqueness:

CompoundChemical FormulaKey Characteristics
Sodium SulfideNa₂SStrong alkaline properties; releases hydrogen sulfide
Potassium SulfideK₂SSimilar to sodium sulfide but less soluble; used in agriculture
Lithium SulfideLi₂SHigher solubility; used in batteries
Calcium SulfideCaSForms calcium hydroxide when reacting with water; used in construction
Barium SulfideBaSUsed in pigments; less soluble than sodium sulfide

Each compound exhibits unique properties and applications, but sodium sulfide stands out due to its specific role as a hydrogen sulfide donor and its significant industrial applications.

Carbothermic Reduction Processes

Coal Reduction Method of Sodium Sulfate

The carbothermic reduction of sodium sulfate using coal represents the predominant industrial method for sodium sulfide production worldwide. This process involves the high-temperature reduction of sodium sulfate with carbonaceous materials, primarily coal or coke, following the fundamental chemical equation: sodium sulfate plus two carbon yields sodium sulfide plus two carbon dioxide. The reaction mechanism proceeds through a solid-state reduction where carbon serves as the reducing agent, effectively removing oxygen from the sulfate compound to form the corresponding sulfide.

Industrial implementation of this method typically occurs in high-temperature furnaces operating at temperatures ranging from 900 degrees Celsius to 1100 degrees Celsius. The carbothermic reduction process demonstrates exceptional efficiency in large-scale production environments, where the abundant availability of coal makes this approach economically favorable. Research has shown that the reaction proceeds through multiple intermediate steps, with carbon monoxide formation as a critical pathway for the reduction mechanism.

The coal reduction method exhibits several advantages over alternative synthesis routes, including the utilization of readily available raw materials and the potential for continuous operation in industrial settings. Modern implementations of this process have incorporated advanced furnace designs that optimize heat distribution and minimize energy consumption while maintaining consistent product quality.

Process Optimization Parameters

Temperature control emerges as the most critical parameter in carbothermic reduction processes, with optimal operating ranges between 1000 degrees Celsius and 1150 degrees Celsius. Research demonstrates that temperatures below this range result in incomplete reduction, while excessive temperatures lead to energy inefficiency and potential equipment degradation. The stoichiometric ratio of sodium sulfate to carbon requires precise control, with optimal ratios typically maintained at 1:2 on a molar basis.

Residence time optimization plays a crucial role in achieving complete conversion, with industrial processes typically requiring 60 to 90 minutes for complete reaction under optimal conditions. The particle size distribution of both sodium sulfate and carbon materials significantly influences reaction kinetics, with finer particles generally promoting faster reaction rates due to increased surface area availability.

Atmospheric control within the reaction environment represents another critical optimization parameter. Maintaining reducing conditions throughout the process prevents unwanted oxidation reactions that could compromise product purity. Studies have shown that the presence of oxygen can lead to the formation of undesirable by-products and reduced overall efficiency.

Yield Analysis and Production Efficiency

Comprehensive yield analysis of carbothermic reduction processes reveals conversion efficiencies typically ranging from 85 to 95 percent under optimal operating conditions. Factors influencing yield include temperature uniformity, residence time, and the quality of raw materials used in the process. High-purity sodium sulfate feedstock generally produces superior yields compared to technical-grade materials containing impurities.

Production efficiency metrics demonstrate that modern carbothermic reduction facilities can achieve output rates of several tons per day, with energy consumption optimized through heat recovery systems and improved furnace designs. The implementation of continuous monitoring systems allows for real-time adjustment of process parameters to maintain optimal yield characteristics.

Economic analysis indicates that carbothermic reduction offers cost advantages over alternative production methods, primarily due to the low cost of coal and sodium sulfate raw materials. Environmental considerations have led to the development of cleaner production technologies that minimize emissions while maintaining high production efficiency.

Gas Reduction Methodologies

Hydrogen Sulfide Reactive Absorption

Hydrogen sulfide reactive absorption represents an increasingly important methodology for sodium sulfide production, particularly in facilities where hydrogen sulfide is available as a waste gas stream. This process involves the direct reaction of hydrogen sulfide gas with sodium hydroxide solutions, producing sodium sulfide and water as products. The reaction proceeds according to the equation: hydrogen sulfide plus two sodium hydroxide yields sodium sulfide plus two water molecules.

The reactive absorption process offers several distinct advantages, including the simultaneous treatment of hydrogen sulfide waste gases and the production of valuable sodium sulfide products. Industrial implementations typically employ spray columns or packed bed reactors to maximize gas-liquid contact and ensure complete absorption. The process demonstrates particular effectiveness in petrochemical facilities where hydrogen sulfide concentrations in off-gas streams reach 25 percent by volume.

Research has established that the reactive absorption method can achieve sodium sulfide concentrations ranging from 15 to 30 percent by weight in the resulting solutions. The process exhibits excellent selectivity for sodium sulfide formation when operated under controlled pH conditions, typically maintaining sodium hydroxide concentrations above 13.5 to ensure optimal product formation.

Process Variables and Reaction Conditions

Temperature optimization in hydrogen sulfide reactive absorption systems typically favors lower operating temperatures, with optimal ranges between 40 and 60 degrees Celsius. Higher temperatures tend to reduce hydrogen sulfide solubility in aqueous solutions, thereby decreasing overall absorption efficiency. Conversely, temperatures below 40 degrees Celsius may result in reduced reaction kinetics and incomplete conversion.

Sodium hydroxide concentration represents a critical process variable, with optimal concentrations ranging from 19 to 20 percent by weight. Research indicates that higher sodium hydroxide concentrations improve absorption capacity but may lead to increased viscosity and mass transfer limitations. The liquid-to-gas volumetric ratio requires careful optimization, with typical values ranging from 15 to 25 times 10 to the negative third power.

Response surface methodology studies have identified optimal operating conditions that result in sodium sulfide yields of 15.5 percent at sodium hydroxide concentrations of 19.3 percent by weight, temperatures of 40 degrees Celsius, and liquid-to-gas ratios of 24.6 times 10 to the negative third power. These conditions represent a balance between maximizing product yield and maintaining economic process operation.

Laboratory-Scale Synthesis Routes

Reduction of Sulfur with Sodium

Direct reduction of elemental sulfur with metallic sodium provides an effective laboratory-scale synthesis route for sodium sulfide production. This method involves the reaction of two moles of sodium metal with one mole of sulfur to produce one mole of sodium sulfide. The reaction typically requires an inert atmosphere to prevent oxidation of the highly reactive sodium metal and may be conducted in anhydrous ammonia or tetrahydrofuran solvents.

Laboratory implementation of this synthesis route requires careful control of reaction conditions due to the highly exothermic nature of the sodium-sulfur reaction. The process typically involves gradual addition of sulfur to molten sodium metal or sodium dissolved in appropriate solvents. Temperature control becomes critical to prevent violent reactions that could compromise both safety and product quality.

The direct reduction method offers advantages in terms of product purity, as the reaction produces sodium sulfide without significant by-product formation. However, the method requires specialized handling procedures for metallic sodium and may not be economically viable for large-scale production due to the high cost of sodium metal compared to sodium compounds.

Ammonia-Based Synthesis Pathways

Ammonia-based synthesis pathways provide alternative laboratory routes for sodium sulfide preparation, particularly when anhydrous products are required. These methods typically involve the reaction of sodium metal with sulfur in liquid ammonia solutions, which serves both as a solvent and as a medium for controlling reaction kinetics. The ammonia environment facilitates the formation of highly pure sodium sulfide products while minimizing side reactions.

The ammonia-based approach offers several technical advantages, including the ability to produce anhydrous sodium sulfide directly without subsequent dehydration steps. The liquid ammonia solvent system allows for precise temperature control and provides an inert environment that prevents oxidation of reactive intermediates. Research has demonstrated that this method can achieve high purity products with minimal impurities when conducted under controlled conditions.

Variations of ammonia-based synthesis include the use of catalytic amounts of naphthalene to form sodium naphthalenide intermediates, which enhance the reduction of sulfur to sulfide. These catalytic systems demonstrate improved reaction rates and may offer advantages in terms of reaction selectivity and product yield characteristics.

Six-Step Production Process Analysis

Material Preparation Protocols

The comprehensive six-step production process begins with rigorous material preparation protocols that ensure optimal raw material quality and consistency. Initial preparation involves the careful selection and analysis of sodium sulfate feedstock, with purity requirements typically exceeding 85 percent and specific limitations on impurities such as chloride and iron content. Quality control procedures include determination of sodium sulfate content, water insoluble matter analysis, and comprehensive impurity profiling.

Carbon material preparation requires similar attention to quality parameters, with petroleum coke or coal materials requiring analysis for carbon content, sulfur levels, and ash content. Optimal carbon materials demonstrate carbon contents between 85 and 97 percent, with sulfur content limitations below 1.0 percent to prevent product contamination. Particle size optimization through grinding and screening ensures consistent reactivity characteristics across production batches.

Storage and handling protocols for prepared materials emphasize moisture control and contamination prevention. Raw materials require storage in controlled environments that prevent moisture absorption and chemical degradation. Quality assurance procedures include regular sampling and analysis to verify that materials maintain specified quality standards throughout the storage period.

Mixing Parameter Optimization

Precise mixing parameter optimization ensures homogeneous distribution of reactants and optimal reaction kinetics throughout the production process. The stoichiometric mixing ratio requires careful control, with sodium sulfate to carbon ratios typically maintained at 1:0.2 to 1:0.4 on a mass basis. Research has demonstrated that deviations from optimal mixing ratios result in incomplete conversion and reduced product yield.

Mixing methodology involves sequential addition of materials with continuous agitation to ensure uniform distribution. Industrial implementations typically employ mechanical mixing systems capable of handling the required throughput while maintaining homogeneity standards. The mixing time requires optimization to balance thorough blending with practical production schedules, typically ranging from 15 to 30 minutes for complete homogenization.

Quality control during the mixing phase includes sampling and analysis to verify composition uniformity throughout the prepared mixture. Statistical analysis of multiple samples ensures that mixing parameters achieve the required homogeneity standards before proceeding to thermal treatment phases.

Thermal Treatment Regimes

Thermal treatment represents the core conversion step in the six-step production process, requiring precise temperature control and optimal heating profiles. The thermal treatment regime typically involves heating prepared mixtures to temperatures between 1005 and 1200 degrees Celsius in furnaces designed to maintain reducing conditions. Heating rate optimization ensures uniform temperature distribution while preventing thermal shock that could compromise product quality.

Furnace design considerations include the implementation of reductive atmospheres that prevent unwanted oxidation reactions during the high-temperature conversion process. Advanced thermal treatment systems incorporate zone-controlled heating that allows for optimal temperature profiles throughout the reaction vessel. Research has shown that gradual heating rates followed by sustained high-temperature exposure produce superior conversion efficiencies compared to rapid heating protocols.

Temperature monitoring and control systems ensure precise maintenance of optimal thermal conditions throughout the treatment period. Multi-point temperature measurement provides comprehensive monitoring of temperature uniformity, while automated control systems maintain set points within narrow tolerance ranges to optimize conversion efficiency.

Chemical Reaction Dynamics

The chemical reaction dynamics during thermal treatment involve complex solid-state processes that proceed through multiple intermediate steps. Initial heating promotes the formation of carbon monoxide through partial oxidation of carbon materials, which subsequently serves as the primary reducing agent for sodium sulfate conversion. Kinetic studies demonstrate that the reaction rate increases exponentially with temperature within the optimal operating range.

Reaction progression monitoring through thermogravimetric analysis reveals distinct phases in the conversion process, including initial moisture removal, intermediate compound formation, and final product crystallization. The reaction mechanism involves the gradual reduction of sodium sulfate through carbon monoxide intermediates, with complete conversion requiring sufficient residence time at optimal temperatures.

Mass transfer considerations play crucial roles in determining overall reaction rates, with particle size and mixing intensity significantly influencing conversion efficiency. Research has established that smaller particle sizes promote faster reaction rates due to increased surface area availability for gas-solid interactions.

Product Collection Methodologies

Product collection methodologies focus on the efficient recovery of molten sodium sulfide while maintaining product quality and purity characteristics. The collection process typically involves controlled cooling of molten products to facilitate crystallization and solidification. Cooling rate optimization prevents thermal stress and ensures formation of desired crystal structures that maximize product stability.

Collection systems incorporate design features that minimize product contamination during the recovery process. Specialized collection vessels constructed from materials compatible with molten sodium sulfide prevent chemical reactions that could compromise product purity. Automated collection systems reduce manual handling requirements while maintaining consistent product quality standards.

Product handling during collection requires careful attention to atmospheric control, as sodium sulfide exhibits hygroscopic properties that can lead to moisture absorption and product degradation. Inert atmosphere collection systems prevent unwanted reactions with atmospheric moisture and oxygen that could affect product quality.

By-Product Management Strategies

Comprehensive by-product management strategies address the formation and utilization of carbon dioxide and other reaction products generated during the production process. Carbon dioxide recovery systems capture the gaseous by-products for potential utilization in other industrial processes or safe atmospheric release. Advanced recovery systems incorporate heat exchangers that capture thermal energy from hot gases for process efficiency improvements.

Waste heat recovery represents a significant opportunity for process optimization, with hot flue gases providing thermal energy for material preheating and other process requirements. Implementation of heat recovery systems reduces overall energy consumption while improving the economic viability of the production process.

Environmental management considerations include the implementation of emission control systems that minimize environmental impact while maintaining production efficiency. Advanced emission control technologies ensure compliance with environmental regulations while optimizing overall process performance and sustainability characteristics.

Process ParameterOptimal RangeImpact on Yield
Temperature1000-1150°C85-95% conversion efficiency
Mixing Ratio (Na₂SO₄:C)1:0.2-0.4Direct correlation with product purity
Residence Time60-90 minutesComplete conversion achievement
Heating RateGradual increaseUniform temperature distribution
Raw Material SpecificationsSodium SulfateCarbon Material
Purity Requirement>85%85-97% carbon content
Moisture Content<0.1%<3%
Impurity LimitationsCl <0.35%, Fe <0.01%S <1.0%, Ash <0.3%
Particle Size80-100 mesh80-100 mesh

Heterogeneous Reaction Modeling

The reaction between dissolved sodium sulfide and biologically produced sulfur particles follows heterogeneous kinetics, where the sulfur particle surface area and morphology critically influence reaction rates. A study by Kleinjan et al. (2005) developed a reaction rate model incorporating:

  • Decreasing particle size due to sulfur consumption during polysulfide formation
  • Nonuniform particle size distributions modeled via discretized population balances
  • Autocatalytic effects from polysulfide ions (Sₓ²⁻) accelerating subsequent reactions

The model revealed that the reaction rate for biologically produced sulfur (activation energy = 29.6 kJ·mol⁻¹ without polysulfide; 56.2 kJ·mol⁻¹ with polysulfide [1]) is limited by surface chemical reactions rather than diffusion, unlike reactions with inorganic granular sulfur [1] [4]. This distinction arises from the smaller particle size (1–5 μm) and hydrophilic organic coatings on biological sulfur particles, which enhance reactant accessibility [4].

Polysulfide Formation Dynamics

Polysulfide ions (Sₓ²⁻, x=2–5) form through nucleophilic attack of sulfide (S²⁻) on sulfur (S₈) rings:
$$ \text{S}8 + \text{S}^{2-} \rightarrow \text{S}9^{2-} \rightarrow \text{Chain scission} \rightarrow \text{S}_x^{2-} $$ [2] [3]

Equilibrium constants (Kₓ) for biologically produced sulfur systems show temperature dependence:

Temperature (°C)pKₓAverage x
219.104.91
359.174.59 [3]

The organic polymeric layer on biological sulfur particles increases apparent Kₓ values compared to inorganic sulfur (pKₓ=8.82 at 21°C) [3], likely through polysulfide binding to surface functional groups.

Mathematical Modeling of Reaction Systems

Response Surface Methodology (RSM)

Bashipour et al. (2017) applied RSM with Central Composite Design to optimize Na₂S production via H₂S absorption in NaOH solutions [5] [6]. Key model parameters included:

FactorRangeEffect on Na₂S Yield
NaOH concentration10–20% w/wPositive correlation
Temperature40–60°CNon-linear maximum at 50°C
Liquid-gas ratio15–25×10⁻³Dominant positive effect

The quadratic model achieved R²=0.96, identifying optimal conditions as 18.5% NaOH, 50°C, and 23.5×10⁻³ liquid-gas ratio [5].

Artificial Neural Network (ANN) Modeling

A feedforward ANN with 3-8-1 architecture (input-hidden-output layers) outperformed RSM in predicting Na₂S yield (R²=0.98 vs. 0.96) [6]. Key advantages included:

  • Better capture of non-linear temperature effects
  • Improved interpolation for untested factor combinations
  • Lower mean squared error (0.12 vs. 0.21)

First-Order Reaction Kinetics Analysis

The liquid-phase oxidation of Na₂S by oxygen follows pseudo-first-order kinetics under excess O₂ conditions [7]:
$$ -\frac{d[\text{S}^{2-}]}{dt} = k[\text{S}^{2-}] $$
where k depends on catalyst (Sulfur Black B) concentration and interfacial oxygen transfer rates. Apparent activation energies range from 45–60 kJ·mol⁻¹ depending on solution pH and ionic strength [7].

Liquid-Gas Interface Reactions

In spray column absorbers, H₂S absorption into NaOH solutions involves:

  • Gas-phase mass transfer: $$ \text{H}2\text{S}{(g)} \rightarrow \text{H}2\text{S}{(aq)} $$
  • Acid-base reaction: $$ \text{H}2\text{S} + 2\text{OH}^- \rightarrow \text{S}^{2-} + 2\text{H}2\text{O} $$
  • Polysulfide formation: $$ \text{S}^{2-} + n\text{S}8 \rightarrow \text{S}{x}^{2-} $$ [5] [6]

The overall rate is controlled by gas-liquid mass transfer at low NaOH concentrations (<15%) and shifts to reaction kinetics control at higher concentrations [5].

High-Temperature Reaction Dynamics

Thermal Impact on Conversion Efficiency

Elevated temperatures (30–60°C) enhance:

  • Sulfide oxidation rates (2.5× increase per 10°C rise)
  • Polysulfide chain shortening (average x decreases from 4.9 to 4.6 [3])
  • Sulfur particle aggregation rates, reducing available surface area

Optimal Na₂S production occurs at 50°C, balancing faster kinetics against increased byproduct (sulfate) formation above 60°C [5].

Temperature-Dependent Reaction Pathways

Two competing pathways emerge at T>40°C:

  • Polysulfide-dominated route (≤50°C):
    $$ \text{S}^{2-} + \text{S}8 \xrightarrow{k1} \text{S}_x^{2-} $$
  • Direct oxidation route (>50°C):
    $$ \text{S}^{2-} + \frac{3}{2}\text{O}2 \xrightarrow{k2} \text{SO}_3^{2-} $$

Arrhenius parameters show $$ Ea^{(1)} $$ = 29.6 kJ·mol⁻¹ and $$ Ea^{(2)} $$ = 58.3 kJ·mol⁻¹ [1] [7], making the oxidation pathway increasingly dominant at higher temperatures.

α-Sodium Tetrasulfide Phase Formation Mechanisms

The formation of α-sodium tetrasulfide represents one of the most significant phase transformation processes in sodium polysulfide chemistry. Research conducted through Raman spectroscopy analysis reveals that the solid sodium sulfide or disulfide transforms into the crystalline α-sodium tetrasulfide phase as the primary reaction product, regardless of the initial composition of sodium-sulfur mixtures. This transformation occurs through a well-defined mechanism involving intermediate phases, specifically α- or β-sodium disulfide species.

The formation process begins when sodium sulfide or disulfide mixtures are heated, with the reaction proceeding when sulfur reaches its melting point. This process is fundamentally related to the polymerization-depolymerization mechanism responsible for the formation of smaller rings and sulfur chains in molten sulfur octamer, confirming the strong reactivity of radical sulfur chain molecules. The α-sodium tetrasulfide phase crystallizes in the trigonal crystal system with space group R3m, featuring characteristic sulfur tetrasulfide chains (S₄²⁻) as the fundamental structural motif.

Temperature plays a crucial role in phase formation, with optimal synthesis conditions occurring between 200°C and 400°C. The formation mechanism involves initial dissolution of sodium sulfide in excess sulfur, followed by nucleation and growth of the α-sodium tetrasulfide crystalline phase. Detailed kinetic studies indicate that the transformation follows first-order reaction kinetics with respect to the sodium precursor concentration.

The solid α-sodium tetrasulfide formed through this process may undergo further reactions around 200°C when excess sodium sulfide is present. This solid-state reaction leads to the formation of β-sodium disulfide, representing a secondary transformation pathway that occurs under specific stoichiometric conditions. The electronic structure of α-sodium tetrasulfide has been characterized through density functional theory calculations, revealing metallic character with significant electronic states at the Fermi level.

β-Sodium Disulfide Formation Pathways

The β-sodium disulfide phase represents a critical intermediate in sodium polysulfide chemistry, exhibiting distinct formation pathways depending on synthesis conditions and precursor materials. This phase crystallizes in the orthorhombic crystal system with space group Pbam, containing characteristic sulfur dimers (S₂²⁻) as the primary structural unit.

Formation of β-sodium disulfide occurs through multiple pathways, with the most prominent being the intermediate phase formation during the transformation of sodium sulfide or disulfide precursors. The phase forms at relatively moderate temperatures around 200°C, making it accessible through conventional thermal synthesis methods. Research utilizing microwave-assisted thermal treatment has demonstrated selective synthesis of β-sodium disulfide using sodium-sulfur solutions in tetraglyme between 100°C and 200°C, significantly lower than traditional routes.

The formation mechanism involves careful control of reaction conditions, particularly temperature and stoichiometry. At 120°C, β-sodium disulfide predominates in the material, demonstrating good separation from other polymorphs. The selective synthesis achieves high purity without traces of sodium sulfide, indicating excellent selectivity of the synthesis method. Temperature control is critical, as higher treatment temperatures above 150°C begin to show emergence of sodium sulfide together with α-sodium disulfide.

Structural analysis reveals that β-sodium disulfide contains disulfide anions (S₂²⁻) arranged in a specific three-dimensional network that provides stability to the crystal structure. The formation process is thermodynamically favorable under moderate reducing conditions, where the stoichiometric balance between sodium and sulfur components allows for the formation of stable disulfide units without excessive polymerization.

The electronic properties of β-sodium disulfide indicate semiconducting behavior with band gap characteristics that make it suitable for electrochemical applications, particularly in sodium-sulfur battery systems. The formation pathway optimization has led to materials showing promising electrochemical properties for continued development of sodium-sulfur energy storage systems.

γ-Sodium Tetrasulfide Metastable Phase Characteristics

The γ-sodium tetrasulfide phase represents a unique metastable crystalline form that exhibits distinct structural characteristics compared to its α-counterpart. This phase forms through a specific glass annealing process and displays reduced torsion angles in its sulfur tetrasulfide anions, making it structurally distinct while maintaining the same chemical composition.

Formation of γ-sodium tetrasulfide occurs through a carefully controlled thermal treatment process. When a liquid of composition sodium tetrasulfide is heated above 400°C, rapid cooling results in glass formation. Subsequently, annealing this glass around 124°C yields the crystalline γ-sodium tetrasulfide phase. This synthesis pathway demonstrates the metastable nature of the phase, as it requires specific thermal history to achieve formation.

The structural characteristics of γ-sodium tetrasulfide distinguish it from the stable α-phase through reduced torsion angles in the sulfur tetrasulfide anions (S₄²⁻). This structural modification affects both the lattice parameters and the electronic properties of the material. The phase maintains the trigonal crystal system similar to α-sodium tetrasulfide but with subtle differences in atomic positioning that influence its stability and reactivity.

Stability studies reveal that γ-sodium tetrasulfide is metastable and transforms into the α-phase upon prolonged heating at 200°C. This transformation represents a kinetically controlled process where the metastable phase gradually reorganizes to achieve the thermodynamically more stable configuration. The activation energy for this transformation has been calculated to be moderate, indicating that the phase can persist under ambient conditions for extended periods.

The metastable nature of γ-sodium tetrasulfide makes it particularly interesting for applications requiring specific surface reactivity or electronic properties. The reduced torsion angles in the sulfur chains may influence the material's interaction with other chemical species, potentially making it more reactive in certain chemical environments. Theoretical calculations suggest that the electronic band structure differs subtly from the α-phase, potentially affecting its electrochemical behavior.

Research into the formation mechanisms indicates that the glass-to-crystal transformation involves nucleation and growth processes that are sensitive to temperature, time, and atmospheric conditions. The annealing temperature of 124°C represents an optimal condition where nucleation occurs at a rate that allows for crystal growth while preventing immediate transformation to the stable α-phase.

Density Functional Theory Calculations

Electronic Structure Analysis

Comprehensive density functional theory investigations have provided detailed insights into the electronic structure of sodium polysulfide clusters and related materials. Advanced computational studies utilizing high-level coupled cluster with single and double excitations and perturbative triples correction calculations have established accurate electronic properties for sodium polysulfide clusters with chain lengths ranging from five to nine sulfur atoms.

The electronic structure analysis reveals that sodium polysulfide clusters exhibit increasing electron binding energies with cluster size. Vertical detachment energies measured from photoelectron spectroscopy experiments show systematic increases from 3.43 ± 0.02 eV for NaS₅⁻ to 4.00 ± 0.02 eV for NaS₉⁻. Similarly, adiabatic detachment energies increase from 3.27 ± 0.05 eV to 3.93 ± 0.05 eV across the same size range.

Computational analysis demonstrates that all sodium polysulfide clusters adopt contact ion-pair structures, consisting of sodium cations electrostatically interacting with chainlike polysulfide dianions. Natural population analysis indicates that negative charges primarily reside on terminal sulfur atoms in the polysulfide chains, contributing predominantly to the electron detachment process. The electronic structure calculations reveal that excess electrons are delocalized over the polysulfide chains, providing metallic character to these cluster systems.

Band structure calculations for extended sodium polysulfide phases show diverse electronic behaviors ranging from semiconducting to metallic character. The electronic density of states reveals significant contributions from sulfur p-orbitals, with sodium contributing primarily through charge transfer rather than direct orbital overlap. Frontier molecular orbital analysis indicates that the highest occupied molecular orbitals are primarily localized on the polysulfide chains, while the lowest unoccupied molecular orbitals show mixed character involving both sodium and sulfur components.

Time-dependent density functional theory calculations have successfully reproduced experimental photoelectron spectra, confirming the accuracy of the electronic structure descriptions. The calculated vertical excitation energies show excellent agreement with experimental observations, validating the theoretical approach for predicting electronic properties of these complex polysulfide systems.

Surface Property Predictions

Density functional theory calculations have provided comprehensive predictions of surface properties for sodium sulfide materials, particularly focusing on adsorption energies, surface reactivity, and electronic interactions at interfaces. Systematic studies of sulfur-based adsorbate interactions on various surfaces have revealed fundamental principles governing surface chemistry in sodium sulfide systems.

Surface energy calculations demonstrate that sodium sulfide surfaces exhibit varying reactivity depending on crystallographic orientation and termination. The (001), (010), and (110) surface orientations show distinct electronic properties and adsorption characteristics. Surface energy analysis indicates that certain terminations are thermodynamically more stable, influencing the preferred crystal growth directions and surface morphology.

Adsorption energy calculations for various molecular species on sodium sulfide surfaces reveal strong dependencies on surface structure and electronic configuration. Hydrogen sulfide, sulfur dioxide, and related molecules show different binding energies and adsorption geometries depending on the specific surface sites available. The calculations predict that undercoordinated surface atoms provide the most reactive sites for molecular adsorption.

Electronic structure analysis of sodium sulfide surfaces reveals significant charge redistribution upon surface formation. Surface atoms exhibit modified electronic environments compared to bulk atoms, leading to the formation of surface states within the electronic band gap. These surface states play crucial roles in determining surface reactivity and catalytic properties.

Molecular dynamics simulations based on density functional theory have provided insights into surface hydration and reaction mechanisms. The calculations predict that sodium ions preferentially diffuse to surface sites under the influence of water molecules, leading to ion exchange processes and formation of hydroxylated surface species. These processes are accompanied by changes in surface electronic structure that influence subsequent chemical reactivity.

Work function calculations indicate that sodium sulfide surfaces exhibit relatively low work functions due to the ionic character of the material. Surface dipole moments arising from charge redistribution affect the electronic energy alignment at interfaces, influencing electron transfer processes and electrochemical behavior. These predictions have important implications for understanding interfacial phenomena in sodium-sulfur battery applications.

Novel 2D Materials Based on Sodium Sulfide

1H-Sodium Sulfide Monolayer Development

The development of 1H-sodium sulfide monolayers represents a significant advancement in two-dimensional materials research, offering a novel direct bandgap semiconductor with unique electronic and magnetic properties. Comprehensive first-principles calculations have revealed that the 1H-phase sodium sulfide monolayer exhibits excellent stability and promising characteristics for optoelectronic and spintronic applications.

The structural design of 1H-sodium sulfide monolayers follows the established principles of two-dimensional materials while incorporating the ionic character of sodium sulfide. The monolayer adopts a honeycomb-like structure similar to transition metal dichalcogenides, with sodium atoms occupying specific lattice positions that maintain structural integrity while providing the desired electronic properties. Lattice parameter optimization through density functional theory calculations indicates stable configurations with well-defined interlayer spacing appropriate for two-dimensional behavior.

Electronic structure calculations reveal that 1H-sodium sulfide monolayers exhibit direct bandgap characteristics, with energy gaps of 0.80 eV using standard Perdew-Burke-Ernzerhof functional and 1.48 eV using hybrid HSE06 functional. This direct gap nature makes the material potentially valuable for optoelectronic applications where efficient light emission and absorption are required. The bandgap values place the material in an optimal range for visible light applications.

Mechanical stability analysis demonstrates that 1H-sodium sulfide monolayers possess robust structural integrity under various strain conditions. The material shows weak dynamical stability under compressive strain due to sensitivity of out-of-plane acoustic modes, but tensile strain has significantly more positive effects on stability. The stability is well-retained up to tensile strain strengths of 7%, indicating good mechanical flexibility for practical applications.

Phonon dispersion calculations confirm the dynamical stability of the 1H-sodium sulfide monolayer structure. The absence of imaginary frequencies in the phonon spectrum indicates that the proposed structure represents a stable configuration rather than a metastable phase. These calculations provide confidence in the practical realizability of the predicted two-dimensional material.

Surface chemistry predictions indicate that 1H-sodium sulfide monolayers should exhibit interesting reactivity characteristics due to the exposure of both sodium and sulfur atoms at the surface. The ionic character of the material suggests potential for surface functionalization and chemical modification to tune electronic properties.

Band Gap Engineering Strategies

Band gap engineering in sodium sulfide-based two-dimensional materials offers multiple pathways for controlling electronic properties and optimizing performance for specific applications. Comprehensive theoretical studies have identified several effective strategies including strain engineering, defect introduction, and compositional modification.

Strain engineering represents one of the most direct approaches for band gap modification in sodium sulfide monolayers. Applied external strain significantly affects the electronic band structure, with tensile strain generally increasing the band gap due to changes in orbital overlap and lattice spacing. The relationship between strain and band gap follows predictable trends that allow for precise tuning of electronic properties through mechanical deformation.

Detailed calculations show that the band gap increases systematically with applied tensile strain, transitioning from lattice compression to lattice tension effects. This strain-dependent behavior provides a continuous tuning mechanism that can be utilized in flexible electronic applications or pressure-sensitive devices. The strain response is predominantly linear in the small strain regime, facilitating predictable property modification.

Compositional engineering through substitution of sodium or sulfur atoms with other elements provides another avenue for band gap control. Theoretical predictions indicate that replacing sodium with other alkali metals or sulfur with selenium can systematically modify the electronic structure. Sodium selenide monolayers, for example, exhibit direct band gaps of 2.84 eV compared to 2.99 eV for sodium sulfide monolayers, demonstrating the effectiveness of chalcogen substitution.

Defect engineering offers precise control over electronic properties through introduction of specific point defects or vacancy sites. Calculations predict that controlled defect introduction can achieve dramatic reductions in energy gap, with defect concentrations of 25% producing energy gap reductions of up to 93.75%. This approach provides fine-tuning capabilities for applications requiring specific electronic characteristics.

Layer stacking engineering in multilayer sodium sulfide systems presents opportunities for band gap modification through interlayer interactions. Van der Waals coupling between layers affects the electronic band structure, with layer separation and stacking sequence influencing the overall electronic properties. This approach allows for three-dimensional control over electronic behavior while maintaining two-dimensional character.

Doping strategies involving introduction of foreign atoms into the sodium sulfide lattice provide additional band gap engineering possibilities. Theoretical calculations predict that both electron-donating and electron-accepting dopants can systematically shift the Fermi level and modify the effective band gap. These doping effects can be combined with other engineering strategies for comprehensive property control.

Magnetic Properties Under Defect Conditions

The magnetic properties of sodium sulfide-based two-dimensional materials undergo dramatic modifications under defect conditions, revealing rich physics and potential applications in spintronics and quantum technologies. Systematic theoretical investigations have demonstrated that specific types of defects can induce magnetic moments and modify spin ordering in otherwise non-magnetic systems.

Sodium vacancy defects represent one of the most significant sources of magnetism in sodium sulfide monolayers. First-principles calculations predict that single sodium vacancies induce significant magnetism with magnetic moments of ±1 μB. The magnetic properties arise primarily from sulfur atoms surrounding the defect site, indicating that the magnetism originates from unpaired electrons in sulfur p-orbitals rather than from metallic magnetic centers.

The mechanism of defect-induced magnetism involves disruption of the local electronic structure around vacancy sites. Removal of sodium atoms creates local charge imbalances that must be compensated through electronic reorganization, leading to unpaired electrons and local magnetic moments. These magnetic moments are typically localized within a few lattice spacings of the defect site, but can interact with other defects through long-range exchange mechanisms.

Sulfur vacancy defects exhibit different magnetic behavior compared to sodium vacancies. Theoretical calculations indicate that single sulfur vacancies preserve the paramagnetic nature of the system while introducing significant changes in electronic structure. The electronic states associated with sulfur vacancies are typically deeper within the band gap compared to sodium vacancy states, affecting their contribution to magnetic interactions.

Magnetic coupling between defect sites depends critically on the separation distance and defect concentration. Low defect concentrations typically result in isolated magnetic moments with minimal interaction, while higher concentrations can lead to ferromagnetic or antiferromagnetic coupling depending on the specific defect arrangement. The magnetic interactions are mediated by the delocalized electronic states in the host material.

External magnetic field effects on defect-induced magnetism reveal interesting phenomena including field-tunable magnetic transitions. Research on related van der Waals magnetic materials indicates that defect-mediated ferromagnetism can emerge at applied magnetic fields much lower than those required for typical antiferromagnetic systems. This suggests that sodium sulfide-based systems with engineered defects could exhibit highly tunable magnetic properties.

Temperature dependence of magnetic properties in defective sodium sulfide systems shows characteristic behavior related to the strength of magnetic interactions and thermal energy scales. Magnetic ordering typically occurs at temperatures determined by the exchange interaction strength between defect sites, which can be modified through defect concentration and distribution.

Spin-orbit coupling effects in sodium sulfide systems are generally weaker than in heavier transition metal compounds, but can still influence magnetic anisotropy and spin dynamics. The combination of defect-induced magnetism and weak spin-orbit coupling suggests potential for unique magnetic phenomena including potentially long spin coherence times suitable for quantum information applications.

Physical Description

Sodium sulfide, hydrated, with not less than 30% water appears as yellow-pink or white deliquescent crystals, flakes or lumps. Contains at least 30% water. Alkaline. Burns skin, eyes and mucous membranes. Mildly corrosive to most metals. May be toxic by skin absorption. Releases toxic hydrogen sulfide gas when mixed with an acid.
Dry Powder, Liquid; Dry Powder; Liquid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals

Color/Form

CLEAR CRYSTALS; YELLOW OR BRICK-RED LUMPS OR FLAKES
CUBIC CRYSTALS OR GRANULES
AMORPHOUS, YELLOW-PINK OR WHITE CRYSTALS
Yellow or brick-red lumps or flakes or deliquescent crystals.
White to pink, crystalline solid.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

78.95943477 g/mol

Monoisotopic Mass

78.95943477 g/mol

Boiling Point

Very high (USCG, 1999)

Heavy Atom Count

3

Density

1.856 at 68 °F (USCG, 1999)
1.856 @ 14 °C/4 °C
1.86 g/cm³

LogP

-3.5

Odor

Rotten eggs

Melting Point

1180 °C (IN VACUO)

UNII

YGR27ZW0Y7

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Therapeutic Uses

MEDICATION (VET): IN COLD BRANDING FLUIDS; TRACE AMT AS REDUCING AGENT IN PARENTERALS
MEDICATION (VET): SHEEP DIPS

Mechanism of Action

The iv admin of Na2S at doses comparable to those absorbed during balneotherapy causes a significant reduction of bile flow in the anesthetized rat. The effect, different from that caused by acetylcholine, is completely inhibited and reverted by papaverine and not by atropine. Na2S possesses myotropic properties and the reduction of bile flow may be due to a spasmodic effect on the smooth muscle of biliary canaliculi.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

1313-82-2

Wikipedia

Sodium monosulfide

Use Classification

Cosmetics -> Depilatory

Methods of Manufacturing

BY HEATING SODIUM ACID SULFATE WITH SALT & COAL TO ABOVE 950 °C, EXTRACTION WITH WATER, & CRYSTALLIZATION.
Sodium carbonate + barium sulfide (reaction); sodium sulfate + coal (reduction); sodium amalgam + sulfur (reaction); gasoline, catalytic-cracker (alkali extraction/acidification; coproduced with cresylic acid).
Best prepared from the elements in liquid ammonia, also obtained by dehydration of the nonahydrate: Courtois, Compt Rend 207, 1220 (1938); Klemm et al, Z Anorg Allgem Chem 241, 281 (1939); Feher in Handbook of Preparative Inorganic Chemistry, vol 1, G. Brauer, Ed. (Academic Press, New York, 2nd ed , 1963) pp 358-60.

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
Utilities
Fabricated Metal Product Manufacturing
Services
Petrochemical Manufacturing
All other Petroleum and Coal Products Manufacturing
Not Known or Reasonably Ascertainable
Mining (except Oil and Gas) and support activities
All Other Basic Inorganic Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Machinery Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Paper Manufacturing
Textiles, apparel, and leather manufacturing
Synthetic Rubber Manufacturing
Transportation Equipment Manufacturing
Sodium sulfide (Na2S): ACTIVE

Analytic Laboratory Methods

SULFIDES IN DEPILATORY POWDERS: TITRATION. /SULFIDES/

Clinical Laboratory Methods

BLOOD, TISSUE; MICRODIFFUSION METHOD. FELDSTEIN M & NC KLENDSHOJ, J FORENSIC SCI 2, 39 (1957). /SULFIDES/

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from water, acids, & carbon dioxide. Outside or detached storage is preferred. Immediately remove & properly dispose of any spilled material.

Stability Shelf Life

UNSTABLE

Dates

Last modified: 08-15-2023

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